molecular formula C19H16BrNO3 B2836339 6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide CAS No. 866155-16-0

6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide

Cat. No.: B2836339
CAS No.: 866155-16-0
M. Wt: 386.245
InChI Key: UAZRZNPSXYAYLD-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16BrNO3 and its molecular weight is 386.245. The purity is usually 95%.
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Biological Activity

6-Bromo-2-oxo-N-(3-phenylpropyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a bicyclic structure that combines a benzene ring with a pyrone. Its molecular formula is C19H16BrNO3C_{19}H_{16}BrNO_3, and it has a molar mass of approximately 386.24 g/mol. The compound's unique structural features, including the bromo group at the 6-position and a carboxamide functional group at the 3-position, suggest potential biological activities that merit investigation.

The compound's structural complexity enhances its potential pharmacological profile. The presence of the phenylpropyl side chain may contribute to its interaction with various biological targets, potentially leading to diverse therapeutic applications.

Property Details
Molecular FormulaC19H16BrNO3C_{19}H_{16}BrNO_3
Molar Mass386.24 g/mol
IUPAC Name6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide
CAS NumberNot specified

Anticancer Activity

Preliminary studies suggest that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown significant activity against liver carcinoma (HEPG2) with reported IC50 values ranging from 2.70 µM to 4.90 µM for structurally related compounds . While direct data on this specific compound is sparse, its structural analogs indicate potential for similar activity.

The precise mechanism of action for this compound remains to be elucidated. Interaction studies are essential for understanding how this compound binds to biological targets and exerts its effects. Chromenes are known to interact with various enzymes and receptors, which may include inhibition of key pathways involved in cancer progression and inflammation.

Comparative Analysis with Related Compounds

To contextualize the potential of this compound, it is useful to compare it with other known chromene derivatives:

Compound Name Molecular Formula Biological Activity
CoumarinC9H6O2C_{9}H_{6}O_{2}Anticoagulant activity
WarfarinC19H16O4C_{19}H_{16}O_{4}Anticoagulant
OstholeC12H10O4C_{12}H_{10}O_{4}Anti-inflammatory
PsoralenC11H8O3C_{11}H_{8}O_{3}Phototherapy agent

The unique bromo substitution in this compound may enhance its biological activity compared to simpler derivatives like coumarin or psoralen.

Case Studies and Research Findings

While direct case studies on this specific compound are lacking, research on related chromenes provides insight into their therapeutic potentials:

  • Antitumor Activity : In vitro studies have demonstrated that certain chromene derivatives possess significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance efficacy.
  • Antioxidant Properties : Chromenes have been noted for their ability to scavenge free radicals, indicating potential applications in oxidative stress-related diseases.

Properties

IUPAC Name

6-bromo-2-oxo-N-(3-phenylpropyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c20-15-8-9-17-14(11-15)12-16(19(23)24-17)18(22)21-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZRZNPSXYAYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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